molecular formula C14H11FN2O5S2 B13351542 Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]- CAS No. 30880-77-4

Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-

Cat. No.: B13351542
CAS No.: 30880-77-4
M. Wt: 370.4 g/mol
InChI Key: HFKDFHUQBQAXHB-UHFFFAOYSA-N
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Description

4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11FN2O5S2 and a molecular weight of 370.38 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenyl thioether, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-(4-nitrophenylthio)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate esters.

Scientific Research Applications

4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic and research purposes .

Comparison with Similar Compounds

Similar Compounds

    4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.

Uniqueness

The presence of the sulfonyl fluoride group in 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride makes it particularly reactive towards nucleophiles, providing unique opportunities for covalent modification of biomolecules. This reactivity is not as pronounced in the corresponding sulfonyl chloride or bromide derivatives, highlighting the distinct chemical behavior of the sulfonyl fluoride group.

Properties

CAS No.

30880-77-4

Molecular Formula

C14H11FN2O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

4-[[2-(4-nitrophenyl)sulfanylacetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11FN2O5S2/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

HFKDFHUQBQAXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

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